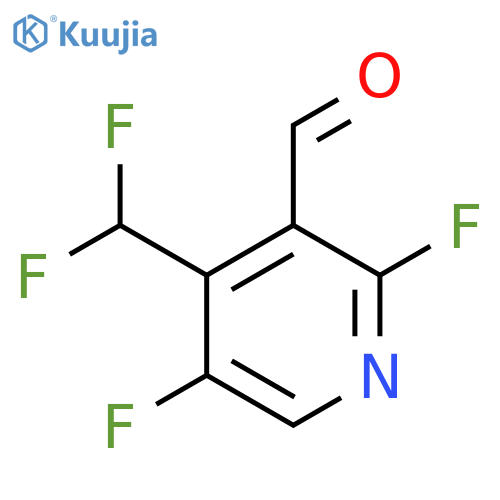

Cas no 1806897-39-1 (2,5-Difluoro-4-(difluoromethyl)pyridine-3-carboxaldehyde)

1806897-39-1 structure

商品名:2,5-Difluoro-4-(difluoromethyl)pyridine-3-carboxaldehyde

CAS番号:1806897-39-1

MF:C7H3F4NO

メガワット:193.098435640335

CID:4849342

2,5-Difluoro-4-(difluoromethyl)pyridine-3-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 2,5-Difluoro-4-(difluoromethyl)pyridine-3-carboxaldehyde

-

- インチ: 1S/C7H3F4NO/c8-4-1-12-7(11)3(2-13)5(4)6(9)10/h1-2,6H

- InChIKey: FHVYHYSLQQYUAO-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(=CN=C(C=1C=O)F)F)F

計算された属性

- せいみつぶんしりょう: 193.015

- どういたいしつりょう: 193.015

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 189

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 30

2,5-Difluoro-4-(difluoromethyl)pyridine-3-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029074557-500mg |

2,5-Difluoro-4-(difluoromethyl)pyridine-3-carboxaldehyde |

1806897-39-1 | 97% | 500mg |

$1,711.50 | 2022-03-31 | |

| Alichem | A029074557-250mg |

2,5-Difluoro-4-(difluoromethyl)pyridine-3-carboxaldehyde |

1806897-39-1 | 97% | 250mg |

$950.40 | 2022-03-31 | |

| Alichem | A029074557-1g |

2,5-Difluoro-4-(difluoromethyl)pyridine-3-carboxaldehyde |

1806897-39-1 | 97% | 1g |

$3,069.40 | 2022-03-31 |

2,5-Difluoro-4-(difluoromethyl)pyridine-3-carboxaldehyde 関連文献

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

1806897-39-1 (2,5-Difluoro-4-(difluoromethyl)pyridine-3-carboxaldehyde) 関連製品

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量